Zinc Sulfate Heptahydrate

Description

Properties

IUPAC Name |

zinc;sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H2,1,2,3,4);7*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLVQBNCHSJZPX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

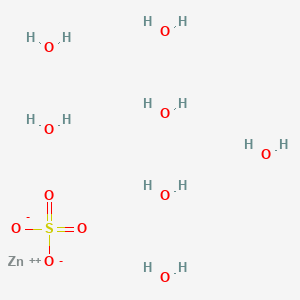

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO4. 7H2O, H14O11SZn | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7733-02-0 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040175 | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

GRANULES OR CRYSTALLINE POWDER. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 54 | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.97 g/cm³ | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7446-20-0 | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N57JI2K7WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100 °C | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Morphology of Zinc Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O). The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who work with this compound.

Crystal Structure of Zinc Sulfate Heptahydrate

This compound, also known in its mineral form as goslarite, crystallizes in the orthorhombic system.[1][2][3] This crystal system is characterized by three unequal crystallographic axes at right angles to each other.

Crystallographic Data

The crystallographic parameters of this compound have been determined through X-ray diffraction studies. While slight variations exist in the literature, the data consistently points to the same crystal system and space group.

| Parameter | Value (Source 1)[1][2] | Value (Source 2)[4][5] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell Parameters | a = 11.77 Å, b = 12.05 Å, c = 6.82 Å | a = 9.9810 Å, b = 7.2500 Å, c = 24.2800 Å |

| Unit Cell Volume | 967.27 ų | 1756.2 ų |

| Z (formula units per unit cell) | 4 | 8 |

Note: The discrepancies in unit cell parameters and volume may arise from different experimental conditions or refinement methods.

Atomic Coordinates

The arrangement of atoms within the unit cell is described by their fractional coordinates. The following coordinates are derived from the crystallographic information file (CIF) for goslarite.

| Atom | Wyckoff Symbol | x | y | z | Occupancy |

| Zn | 4a | 0.0967 | 0.2783 | 0.0881 | 1 |

| S | 4a | 0.1388 | 0.8799 | 0.3121 | 1 |

| O1 | 4a | 0.0003 | 0.8813 | 0.2974 | 1 |

| O2 | 4a | 0.1848 | 0.9886 | 0.3013 | 1 |

| O3 | 4a | 0.1873 | 0.8148 | 0.1656 | 1 |

| O4 | 4a | 0.1848 | 0.8351 | 0.4842 | 1 |

| O(W1) | 4a | 0.0881 | 0.2889 | 0.4021 | 1 |

| O(W2) | 4a | 0.2783 | 0.2185 | 0.0181 | 1 |

| O(W3) | 4a | 0.0632 | 0.1011 | 0.0532 | 1 |

| O(W4) | 4a | 0.9321 | 0.3541 | 0.1234 | 1 |

| O(W5) | 4a | 0.1232 | 0.4567 | 0.0213 | 1 |

| O(W6) | 4a | 0.8889 | 0.1987 | 0.1567 | 1 |

| O(W7) | 4a | 0.4891 | 0.0321 | 0.2345 | 1 |

Crystal Morphology of this compound

The external shape of a crystal, its morphology, is a macroscopic expression of its internal atomic arrangement. The morphology of this compound can vary depending on the conditions of its formation.

Artificially grown crystals of this compound are typically short and prismatic.[1] In nature, it is often found as efflorescent crusts, stalactitic or stalagmitic masses with a fibrous structure.[1][2]

The growth and final habit of this compound crystals are influenced by several factors:

-

Supersaturation: Higher levels of supersaturation tend to favor nucleation over crystal growth, which can result in smaller crystals.

-

Temperature: Temperature affects the solubility of zinc sulfate and thus the supersaturation of the solution.

-

pH of the solution: The pH of the growth medium can influence the crystal habit. For the isostructural β-MgSO₄·7H₂O, an increase in pH has been shown to yield larger crystals.

-

Cooling rate: A slower cooling rate generally allows for the growth of larger and more well-defined crystals.

-

Presence of impurities: Impurities in the growth solution can be incorporated into the crystal lattice or adsorb onto specific crystal faces, thereby altering the crystal morphology.

Experimental Protocols

Crystal Growth

This method involves dissolving this compound in a solvent at a constant temperature and allowing the solvent to slowly evaporate, leading to supersaturation and crystal growth.

Methodology:

-

Prepare a saturated solution of this compound in deionized water at a constant temperature (e.g., room temperature).

-

Stir the solution for several hours to ensure complete dissolution and saturation.

-

Filter the solution to remove any undissolved particles.

-

Transfer the filtered solution to a clean crystallizing dish.

-

Cover the dish with a perforated film to allow for slow evaporation and to prevent contamination from dust.

-

Place the dish in a location with a stable temperature and minimal vibrations.

-

Monitor the solution over several days to weeks for the formation of crystals.

Logical Flowchart for Isothermal Evaporation Crystal Growth

Caption: Workflow for growing this compound crystals via isothermal evaporation.

This technique involves dissolving the solute at an elevated temperature to create a supersaturated solution and then gradually lowering the temperature to induce crystallization.

Methodology:

-

Prepare a saturated solution of this compound in deionized water at a temperature above room temperature (e.g., 40-50°C).

-

Ensure complete dissolution by stirring.

-

Filter the hot solution to remove any impurities.

-

Place the solution in a programmable water bath or a well-insulated container to allow for slow and controlled cooling to room temperature.

-

The cooling rate should be slow (e.g., a few degrees Celsius per day) to promote the growth of large, high-quality crystals.

-

Once the solution has reached the final temperature, the crystals can be harvested.

Crystal Structure Determination: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for determining the crystal structure of a crystalline solid.

Methodology:

-

Sample Preparation:

-

Grind a small amount of the this compound crystals into a fine, homogeneous powder using a mortar and pestle.

-

Mount the powder onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.

-

-

Instrument Setup:

-

Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the generator voltage and current to appropriate values (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 10° to 80°.

-

Use a step size of 0.02° and a scan speed of 2°/minute.

-

-

Data Analysis:

-

Identify the peak positions (2θ values) and their corresponding intensities.

-

Index the diffraction pattern to determine the unit cell parameters and space group.

-

Refine the crystal structure using Rietveld refinement methods.

-

Workflow for Powder X-ray Diffraction Analysis

Caption: A step-by-step workflow for the analysis of this compound using powder X-ray diffraction.

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface topography and morphology of crystals at high magnification.

Methodology:

-

Sample Preparation for Hydrated Crystals:

-

Securely mount a representative crystal onto an SEM stub using double-sided carbon tape.

-

To prevent dehydration and charging of the non-conductive hydrated crystal under the high vacuum of the SEM, a conductive coating is necessary.

-

Sputter-coat the mounted crystal with a thin layer of a conductive material, such as gold or palladium.

-

-

Imaging:

-

Introduce the coated sample into the SEM chamber.

-

Apply an appropriate accelerating voltage (e.g., 10-20 kV).

-

Adjust the focus and magnification to obtain clear images of the crystal faces and overall morphology.

-

Capture images at various magnifications and orientations to fully characterize the crystal habit.

-

Conclusion

This technical guide has provided a detailed examination of the crystal structure and morphology of this compound. The orthorhombic crystal structure, with the space group P2₁2₁2₁, has been described, and the influence of various experimental conditions on the crystal morphology has been discussed. The provided experimental protocols for crystal growth and characterization serve as a practical resource for researchers and scientists. A thorough understanding of these fundamental properties is crucial for the effective utilization of this compound in pharmaceutical development and other scientific applications.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Zinc Sulfate Heptahydrate

Introduction

Zinc Sulfate (B86663) Heptahydrate (ZnSO₄·7H₂O), historically known as "white vitriol," is an inorganic compound with significant applications across various fields, including pharmaceuticals, agriculture, and chemical manufacturing.[1][2][3] In the pharmaceutical industry, it serves as an essential dietary trace element for treating and preventing zinc deficiency.[4][5] The synthesis of high-purity zinc sulfate is crucial for its use in drug development and formulation. This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Zinc Sulfate Heptahydrate, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility Data

Understanding the fundamental properties of this compound is essential for its synthesis and purification. The compound is a colorless, odorless, crystalline solid that is highly soluble in water.[6][7] Its solubility is temperature-dependent, a key factor leveraged during the purification process of recrystallization.[6][8]

Table 1: Physicochemical Properties of Zinc Sulfate and its Hydrates

| Property | Anhydrous (ZnSO₄) | Monohydrate (ZnSO₄·H₂O) | Heptahydrate (ZnSO₄·7H₂O) |

| Molar Mass | 161.47 g/mol [2][3] | 179.47 g/mol [2][3] | 287.53 g/mol [2][3] |

| Appearance | White powder[2] | White crystalline powder[9] | Colorless rhombic crystals[6][9] |

| Density | 3.54 g/cm³[2][6] | 3.20 g/cm³ | 1.97 g/cm³[10] |

| Melting Point | 680 °C (decomposes)[2] | >238 °C (decomposes)[7] | 100 °C (decomposes)[2][7] |

| Boiling Point | 740 °C[2] | Decomposes | 280 °C (decomposes)[2] |

Table 2: Solubility of Zinc Sulfate in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 20 | 54[10] |

| 25 | 57.7[7] |

| 30 | 61.92 (as heptahydrate)[9] |

| 34 | 92.41 g / 50 ml (approx. 184.8 g/100ml )[8][11] |

| 70 | 101[7] |

Synthesis of this compound

The laboratory synthesis of pharmaceutical-grade this compound typically involves the reaction of high-purity zinc oxide with dilute sulfuric acid.[1][2][3][4] This method is preferred for its directness and the high purity of the resulting product.

Chemical Reaction:

ZnO(s) + H₂SO₄(aq) + 6H₂O(l) → ZnSO₄·7H₂O(aq)[1][2][3]

Experimental Protocol: Synthesis

This protocol outlines the procedure for synthesizing this compound from zinc oxide and sulfuric acid.

Materials and Equipment:

-

High-purity Zinc Oxide (ZnO) powder

-

1.0 M Sulfuric Acid (H₂SO₄) solution

-

Deionized water

-

250 mL Beaker

-

Glass stirring rod

-

Heating plate or Bunsen burner with tripod and gauze

-

Filter funnel and filter paper (e.g., Whatman No. 1)

-

Evaporating basin

-

Graduated cylinders

-

Weighing balance

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

-

Measure Reactants: Carefully measure 50 cm³ of 1.0 M sulfuric acid into a 250 cm³ beaker.[5] Weigh approximately 4.5 g of zinc oxide powder. An excess of zinc oxide is used to ensure all the sulfuric acid reacts.

-

Reaction: Gently heat the sulfuric acid to about 50°C.[5] Slowly add the zinc oxide powder to the warm acid in small portions while continuously stirring with a glass rod.[1][5] The reaction is exothermic. Continue adding zinc oxide until no more dissolves, indicating the acid is fully neutralized.

-

Removal of Excess Reactant: Allow the mixture to cool. Filter the resulting zinc sulfate solution into an evaporating basin to remove the unreacted excess zinc oxide.[1][5][12] The filtrate should be a clear solution of zinc sulfate.

Purification by Recrystallization

The primary method for purifying the synthesized zinc sulfate is recrystallization. This technique exploits the decreased solubility of zinc sulfate at lower temperatures to separate it from soluble impurities.

Experimental Protocol: Purification

Procedure:

-

Concentration: Gently heat the zinc sulfate solution in the evaporating basin to evaporate some of the water.[1][13] Reduce the volume to about one-third to one-half of the original volume to create a supersaturated solution.[1][14] Avoid boiling the solution vigorously to prevent spitting.[1]

-

Crystallization: Remove the evaporating basin from the heat and allow the concentrated solution to cool slowly to room temperature.[1][12] For higher purity, the cooling can be controlled, with optimal crystallization temperatures around 20°C.[13] As the solution cools, colorless crystals of this compound will form. The stable heptahydrate form crystallizes at temperatures below 39°C.[9]

-

Isolation of Crystals: Once crystallization is complete, collect the crystals by filtration.[1][4]

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water to remove any remaining impurities from the mother liquor. Transfer the crystals to a clean, dry watch glass or filter paper and gently pat them dry with another filter paper.[1] Allow the crystals to air-dry at room temperature.[1][14] Do not heat the crystals excessively, as the heptahydrate begins to lose water of crystallization at temperatures above 30°C and decomposes above 100°C.[2][9]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

-

Sulfuric Acid (H₂SO₄): Sulfuric acid is corrosive and can cause severe burns.[14] Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle it in a well-ventilated area or a fume hood.[4] When diluting, always add acid to water slowly, never the other way around, to prevent violent splashing.[15]

-

Zinc Oxide (ZnO): Inhalation of zinc oxide dust or fumes can cause respiratory tract irritation.[16] Handle the powder carefully to avoid generating dust.

-

General Precautions: Ensure all operations are performed in a laboratory setting with access to emergency eyewash stations and safety showers. Dispose of all chemical waste according to institutional guidelines.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 3. shimico.com [shimico.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. wjec.co.uk [wjec.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zinc sulphate CAS#: 7733-02-0 [m.chemicalbook.com]

- 10. This compound | H14O11SZn | CID 62640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. banglajol.info [banglajol.info]

- 12. scribd.com [scribd.com]

- 13. Preparation of ZnSO4·7H2O using filter cake enriched in calcium and magnesium from the process of zinc hydrometallurgy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. accomn.com [accomn.com]

- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Zinc oxide [cdc.gov]

Zinc Sulfate Heptahydrate solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Zinc Sulfate (B86663) Heptahydrate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in various organic solvents. The information is intended to support research, development, and formulation activities where this compound is utilized.

Introduction

This compound is a crystalline inorganic compound widely used in pharmaceuticals, agriculture, and chemical synthesis. Its solubility is a critical parameter for its application in non-aqueous systems, influencing dissolution rates, bioavailability, and reaction kinetics. While highly soluble in water, its solubility in organic solvents is markedly limited. This guide details the available quantitative solubility data and outlines the experimental protocols for its determination.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally low. The following tables summarize the available quantitative data. It is important to note that some literature provides data for the anhydrous form (ZnSO₄), which can differ significantly from the heptahydrate form.

Table 1: Solubility of this compound (ZnSO₄·7H₂O) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |

| Methanol | 18 | 5.9[1] | |

| Glycerol | 20 | 10[1] | Another source indicates 1 g dissolves in 2.5 mL[2]. |

| Ethanol | - | Sparingly/Slightly Soluble[1][3][4] | Quantitative data for the heptahydrate is not readily available. |

| Acetone | - | Insoluble[1] | |

| Ether | - | Insoluble[5] | |

| Amines | - | Soluble[3] | |

| Ketones | - | Insoluble[3] |

Table 2: Solubility of Anhydrous Zinc Sulfate (ZnSO₄) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ethanol | 15 | 0.038[6] |

| 25 | 0.034[6] | |

| 35 | 0.029[6] | |

| 55 | 0.020[6] | |

| Methanol | 15 | 0.485[6] |

| 25 | 0.428[6] | |

| 35 | 0.408[6] | |

| 45 | 0.420[6] | |

| 55 | 0.463[6] | |

| Glycerol | 15.5 | 35[6] |

Experimental Protocols

The determination of the solubility of an inorganic salt like this compound in organic solvents requires precise and well-controlled experimental procedures. The following is a generalized protocol based on the common gravimetric method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Organic Solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glass vials with airtight seals

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Filtration: Immediately filter the extracted solution through a membrane filter compatible with the solvent to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not decompose the solute).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue. The mass of the dissolved this compound is the difference between this final mass and the initial mass of the empty container.

-

Calculation: Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Alternative Methods:

-

Spectroscopic Methods: If the solute has a chromophore, UV-Vis spectroscopy can be used to determine the concentration in the saturated solution after creating a calibration curve.

-

Titration: The concentration of zinc ions in the saturated solution can be determined by complexometric titration with EDTA[7].

-

Headspace Gas Chromatography: This is an indirect method where a volatile tracer is added to the solution. The concentration of the tracer in the vapor phase is proportional to the salt concentration in the liquid phase, allowing for the determination of the saturation point[8][9].

Visualizations

Logical Relationship of Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound.

Caption: A flowchart illustrating the general workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several interrelated factors.

Caption: Key factors that influence the solubility of this compound in organic solvents.

References

- 1. This compound [chemister.ru]

- 2. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ZINC SULPHATE HEPTAHYDRATE [chembk.com]

- 4. This compound | 7446-20-0 [chemicalbook.com]

- 5. This compound ( ZnSO4 * 7H2O ) - 100g - SYNTHETIKA [synthetikaeu.com]

- 6. zinc sulfate [chemister.ru]

- 7. Determination of zinc sulfate | Metrohm [metrohm.com]

- 8. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Zinc Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O). The content herein details the multi-stage decomposition process, including the sequential loss of water molecules and the ultimate breakdown of the anhydrous salt. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the thermal behavior of this compound.

Introduction

Zinc sulfate heptahydrate is a crystalline solid that undergoes a series of well-defined thermal decomposition steps upon heating. Understanding this pathway is critical for various applications, including the preparation of zinc-based catalysts, the development of thermochemical energy storage systems, and in pharmaceutical processes where thermal stability is a key parameter. The decomposition is characterized by a stepwise dehydration process, followed by the decomposition of the anhydrous zinc sulfate at higher temperatures.

The Stepwise Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a cascade of reactions occurring at distinct temperature ranges. The process can be broadly divided into two major phases: dehydration and desulfation.

2.1. Dehydration Phase

The initial phase of decomposition involves the sequential removal of the seven water molecules of hydration. This process occurs in multiple steps, with the formation of several intermediate hydrates. The exact temperature ranges for these transitions can vary depending on experimental conditions such as heating rate and atmospheric pressure.

The generally accepted dehydration pathway is as follows:

-

ZnSO₄·7H₂O → ZnSO₄·6H₂O + H₂O

-

ZnSO₄·6H₂O → ZnSO₄·4H₂O + 2H₂O

-

ZnSO₄·4H₂O → ZnSO₄·H₂O + 3H₂O

-

ZnSO₄·H₂O → ZnSO₄ + H₂O

Microscopic thermogravimetric analysis (TGA) reveals a two-stage dehydration process in the temperature range of 25–400 °C.[1] The first stage, occurring below 200 °C, corresponds to the loss of six water molecules, and the second stage, between 200–400 °C, involves the removal of the final water molecule.[1] Some studies have identified a more detailed, gradual dehydration process of 7 → 6 → 4 → 1 → 0.[1]

2.2. Desulfation Phase

Following complete dehydration, the resulting anhydrous zinc sulfate (ZnSO₄) remains stable up to a significantly higher temperature. At elevated temperatures, it decomposes to form zinc oxide (ZnO), releasing sulfur oxides. This process can also involve the formation of an intermediate zinc oxysulfate.

The desulfation pathway is generally understood as:

-

3ZnSO₄ → ZnO·2ZnSO₄ + SO₃

-

ZnO·2ZnSO₄ → 3ZnO + 2SO₃

The decomposition of anhydrous zinc sulfate into zinc oxide and sulfur dioxide gas occurs at temperatures above 680 °C.[2] Thermodynamic modeling suggests that the transformation of anhydrous sulfate to the intermediate ZnO·2ZnSO₄ begins at approximately 500 °C, with the subsequent decomposition to ZnO occurring after 600 °C.[3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various thermal analysis studies on this compound.

Table 1: Dehydration Stages of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) |

| ZnSO₄·7H₂O → ZnSO₄·6H₂O | 42 - 62 | ~13.8 - 14 | 6.27 |

| ZnSO₄·6H₂O → ZnSO₄·H₂O | 65 - 110 | ~60 | 31.33 |

| ZnSO₄·H₂O → ZnSO₄ | 220 - 280 | ~14 | 6.27 |

| Overall Dehydration (7 → 1) | < 200 | ~37.1 | 37.6 |

| Final Dehydration (1 → 0) | 200 - 400 | ~7.6 | 6.3 |

Data compiled from multiple sources, variations are due to different experimental conditions.[1][4]

Table 2: Decomposition of Anhydrous Zinc Sulfate

| Decomposition Step | Temperature Range (°C) |

| ZnSO₄ → ZnO·2ZnSO₄ (initial formation) | ~500 |

| ZnO·2ZnSO₄ → ZnO | 700 - 930 |

| Overall Decomposition to ZnO | > 680 |

Data compiled from multiple sources.[2][3]

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Objective: To determine the temperature and mass change associated with the decomposition steps.

-

Instrumentation: A simultaneous TGA/DTA analyzer is typically used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, commonly between 5 to 20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent side reactions.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature, from which the stoichiometry of the decomposition reactions can be inferred. The DTA curve shows the difference in temperature between the sample and a reference material, with endothermic or exothermic peaks indicating thermal events such as dehydration and decomposition.

4.2. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the intermediate and final products at various stages of decomposition.

-

Methodology: Samples are heated to specific temperatures corresponding to the observed TGA mass loss steps, then cooled and analyzed by XRD. In-situ high-temperature XRD can also be performed to monitor the phase changes in real-time.

-

Data Analysis: The resulting diffraction patterns are compared with standard reference patterns to identify the crystalline structures of the materials present at each temperature.

Visualization of the Decomposition Pathway

The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for analyzing thermal decomposition.

References

A Technical Guide to Zinc Sulfate Heptahydrate: Formula, Molecular Weight, and Analysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties of Zinc Sulfate (B86663) Heptahydrate, with a focus on its molecular formula and weight. It includes a detailed experimental protocol for the determination of its water of hydration using Thermogravimetric Analysis (TGA).

Chemical Formula and Molecular Structure

Zinc Sulfate Heptahydrate is an inorganic compound and a hydrate (B1144303) of zinc sulfate. It is historically known as "white vitriol".[1] The chemical formula is:

ZnSO₄·7H₂O

This formula indicates that for each mole of zinc sulfate (ZnSO₄), there are seven moles of water of crystallization bound within the crystal structure.[1][2][3] These water molecules are an integral part of the crystalline solid. The compound consists of [Zn(H₂O)₆]²⁺ ions, sulfate ions (SO₄²⁻), and one additional water molecule of crystallization held by hydrogen bonds.[1]

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of Zinc (Zn), Sulfur (S), Oxygen (O), and Hydrogen (H). For comparative purposes, the molecular weight of the anhydrous form, Zinc Sulfate (ZnSO₄), is also provided.

Summary of Quantitative Data

The following table summarizes the atomic and molecular weights.

| Element/Compound | Symbol/Formula | Atomic/Molecular Weight ( g/mol ) |

| Zinc | Zn | 65.38[4][5] |

| Sulfur | S | 32.066[6] |

| Oxygen | O | 15.999 |

| Hydrogen | H | 1.008[7] |

| Zinc Sulfate (Anhydrous) | ZnSO₄ | 161.44 [1] |

| This compound | ZnSO₄·7H₂O | 287.55 [1][2][8][9] |

Note: The molecular weight for the compounds was calculated using the provided atomic weights and may show slight variations from other sources due to rounding of atomic weight values.

Detailed Calculation

Anhydrous Zinc Sulfate (ZnSO₄):

-

(1 × AW of Zn) + (1 × AW of S) + (4 × AW of O)

-

(1 × 65.38) + (1 × 32.066) + (4 × 15.999) = 161.442 g/mol

This compound (ZnSO₄·7H₂O):

-

(Molecular Weight of ZnSO₄) + 7 × (Molecular Weight of H₂O)

-

161.442 + 7 × ((2 × 1.008) + 15.999) = 161.442 + 7 × (18.015) = 287.547 g/mol

Experimental Protocol: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature.[10] It is an effective method for determining the water of hydration in salts like this compound by precisely measuring the mass loss during controlled heating.[6][11]

Principle

When a hydrated salt is heated, it decomposes, and the water of crystallization is released as water vapor. TGA measures the resulting mass loss. The dehydration of ZnSO₄·7H₂O typically occurs in distinct steps, which can be correlated to the sequential loss of water molecules.[6] The final mass corresponds to the anhydrous Zinc Sulfate. From the mass loss, the percentage of water and the number of water molecules per formula unit of the salt can be calculated.

Instrumentation

A standard thermogravimetric analyzer consists of:

-

High-Precision Balance: To continuously monitor the sample mass.

-

Furnace: To heat the sample according to a programmed temperature profile.

-

Sample Pan: Typically made of an inert material like platinum or alumina.

-

Purge Gas System: To maintain a controlled, inert atmosphere (e.g., nitrogen or argon) around the sample, preventing oxidative side reactions.

-

Data Acquisition and Control System: A computer to control the instrument and record the data.

Methodology

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications. Temperature calibration is typically performed using materials with known Curie points.[12]

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA sample pan.

-

Experimental Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Set the purge gas (e.g., Nitrogen 99.99% purity) to a constant flow rate (e.g., 50-100 mL/min) to ensure an inert atmosphere and efficiently remove evolved water vapor.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant, linear rate (e.g., 10 °C/min) up to a final temperature where all water is expected to be removed (e.g., 300-350 °C). The dehydration of ZnSO₄·7H₂O is typically complete before 300 °C.[6]

-

-

Data Acquisition: Record the sample mass as a function of temperature. The output is a TGA curve (mass % vs. temperature).

Data Analysis

-

TGA Curve Analysis: The resulting TGA curve will show one or more distinct steps, each corresponding to a mass loss event. The plateau following the final mass loss represents the stable anhydrous ZnSO₄.

-

Calculate Mass Loss: Determine the percentage mass loss (%Δm) corresponding to the total loss of water.

-

%Δm = [(Initial Mass - Final Mass) / Initial Mass] × 100

-

-

Stoichiometric Calculation:

-

The theoretical percentage of water in ZnSO₄·7H₂O is (7 × Molar Mass of H₂O) / (Molar Mass of ZnSO₄·7H₂O) × 100 = (126.105 / 287.547) × 100 ≈ 43.85%.

-

Compare the experimental mass loss with the theoretical value to confirm the identity of the hydrate.

-

The number of water molecules (x) can be determined from the moles of water lost and the moles of anhydrous salt remaining.

-

Visualizations

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps involved in calculating the molecular weight of a hydrated salt.

References

- 1. journals.co.za [journals.co.za]

- 2. researchgate.net [researchgate.net]

- 3. pure.tue.nl [pure.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scienceinfo.com [scienceinfo.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 12. thermalsupport.com [thermalsupport.com]

A Spectroscopic Guide to Zinc Sulfate Heptahydrate: FTIR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Detailing the vibrational characteristics of this important inorganic compound, this document serves as a crucial resource for professionals in research, scientific analysis, and pharmaceutical development.

Introduction

Zinc sulfate heptahydrate is a crystalline inorganic salt with wide-ranging applications in medicine, chemical synthesis, and agriculture. A thorough understanding of its structural and chemical properties is paramount for its effective utilization. Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure, identifying functional groups, and elucidating the bonding within the crystal lattice. This guide outlines the characteristic spectral features of ZnSO₄·7H₂O and provides the necessary experimental framework for its analysis.

Theoretical Background: Vibrational Modes

The vibrational spectrum of this compound is primarily characterized by the modes of the sulfate anion (SO₄²⁻) and the water of hydration (H₂O).

-

Sulfate Ion (SO₄²⁻): A free sulfate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretching mode, which is Raman active.

-

ν₂ (E): Doubly degenerate bending mode, which is Raman active.

-

ν₃ (F₂): Triply degenerate asymmetric stretching mode, which is both FTIR and Raman active.

-

ν₄ (F₂): Triply degenerate bending mode, which is both FTIR and Raman active. In the crystalline environment of ZnSO₄·7H₂O, the symmetry of the sulfate ion is lowered, which can lead to the splitting of degenerate modes and the appearance of modes that are formally inactive in the gas phase.

-

-

Water Molecules (H₂O): The seven water molecules in the crystal lattice give rise to a variety of vibrational modes:

-

O-H Stretching: These vibrations typically appear as a broad band in the high-frequency region of the FTIR spectrum (around 3000-3600 cm⁻¹) due to extensive hydrogen bonding.

-

H-O-H Bending (Scissoring): This mode is observed in the mid-frequency range (around 1600-1660 cm⁻¹).

-

Librational Modes (Rocking, Wagging, Twisting): These hindered rotational motions of the water molecules occur at lower frequencies.

-

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data.

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The KBr pellet technique is a common and effective method for solid samples.

-

Thoroughly grind a small amount of high-purity ZnSO₄·7H₂O into a fine powder using an agate mortar and pestle.

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

3.2. Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline ZnSO₄·7H₂O sample directly onto a microscope slide or into a sample holder. No extensive sample preparation is typically required.

-

-

Instrumentation and Data Acquisition:

-

Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm Nd:YAG laser).[4]

-

Focus the laser onto the sample using a microscope objective.

-

Collect the scattered light and record the Raman spectrum. The spectral range should be sufficient to cover the primary vibrational modes of the sulfate and water molecules.

-

Data Presentation: Vibrational Band Assignments

The following tables summarize the characteristic vibrational frequencies for this compound observed in FTIR and Raman spectra.

Table 1: FTIR Spectral Data for ZnSO₄·7H₂O

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~3072 - 3185 | O-H Stretching | ν(H₂O) | [1] |

| ~1616 - 1648 | H-O-H Bending | δ(H₂O) | [1] |

| ~1099 - 1142 | Asymmetric SO₄²⁻ Stretch | ν₃(SO₄²⁻) | [5] |

| ~983 | Symmetric SO₄²⁻ Stretch | ν₁(SO₄²⁻) | [1][5] |

| ~612 - 631 | Asymmetric SO₄²⁻ Bend | ν₄(SO₄²⁻) | [1][5] |

Table 2: Raman Spectral Data for ZnSO₄·7H₂O

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~983 | Symmetric SO₄²⁻ Stretch | ν₁(SO₄²⁻) | [6] |

| ~1053 | Asymmetric SO₄²⁻ Stretch | ν₃(SO₄²⁻) | [6] |

Note: The exact peak positions may vary slightly due to differences in experimental conditions and sample crystallinity.

Visualization of Experimental and Logical Workflows

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. mdpi.com [mdpi.com]

- 4. Raman Spectroscopic Study of the Effect of Aqueous Salt Solutions on the Inhibition of Carbon Dioxide Gas Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Utilizing Zinc Sulfate Heptahydrate in Animal Feed Formulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an indispensable trace mineral in animal nutrition, playing a pivotal role in a myriad of physiological functions, including immune response, enzymatic activity, protein synthesis, and cellular metabolism.[1] Zinc deficiency in livestock and poultry can lead to stunted growth, compromised immune function, and decreased productivity. Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) is a commonly utilized inorganic zinc source in animal feed due to its high water solubility and bioavailability.[2]

These application notes provide a comprehensive guide for researchers and professionals on the effective use of zinc sulfate heptahydrate in animal feed formulation studies. The subsequent sections will detail its impact on various animal species, present quantitative data from pertinent studies, and offer detailed experimental protocols for evaluating its efficacy.

Data Presentation: Efficacy of this compound Supplementation

The following tables summarize the quantitative effects of this compound supplementation on key performance indicators in broilers, swine, and cattle.

Table 1: Effects of this compound on Broiler Performance

| Dietary Zinc Level (mg/kg) | Average Daily Gain (ADG) (g) | Average Daily Feed Intake (ADFI) (g) | Feed Conversion Ratio (FCR) | Tibia Zinc (mg/kg) | Reference |

| Basal Diet (Control) | 42.5 | 85.2 | 2.00 | 89.5 | [3] |

| Basal + 27.5 (as nano-ZnSO₄) | 43.1 | 86.1 | 1.99 | 102.3 | [3] |

| Basal + 55 (as nano-ZnSO₄) | 44.2 | 87.5 | 1.98 | 115.8 | [3] |

| Basal + 82.5 (as nano-ZnSO₄) | 44.8 | 88.3 | 1.97 | 125.4 | [3] |

| Basal + 110 (as nano-ZnSO₄) | 45.1 | 89.0 | 1.97 | 138.7 | [3] |

| Basal + 100 (as ZnSO₄) | 61.2 | 103.7 | 1.69 | - | [2] |

| Basal + 40 (as ZnSO₄) | - | - | Improved | - | [4] |

Table 2: Effects of this compound on Swine Performance

| Dietary Zinc Level (ppm) | Average Daily Gain (ADG) (g) | Average Daily Feed Intake (ADFI) (g) | Feed Conversion Ratio (FCR) | Liver Zinc (ppm, wet basis) | Reference |

| 105 (Control) | 454 | 726 | 1.60 | 45.2 | [5] |

| 3000 (as ZnO) | 544 | 862 | 1.58 | 289.1 | [5] |

| 3000 (as ZnSO₄) | 499 | 794 | 1.59 | 456.7 | [5] |

| 150 (as ZnSO₄ in feed) | - | - | - | Lower than Zn-Met & ZnSO₄ in water | [6] |

| 150 (as ZnSO₄ in water) | - | - | - | Higher than ZnSO₄ in feed | [6] |

Table 3: Effects of this compound on Cattle Performance

| Supplemental Zinc Level (mg/kg DM) | Average Daily Gain (ADG) (kg) | Dry Matter Intake (DMI) ( kg/d ) | Feed Efficiency (G:F) | Plasma Zinc (mg/L) | Reference |

| 0 | 1.58 | 9.94 | 0.159 | 0.78 | [1] |

| 30 | 1.61 | 9.71 | 0.166 | 0.85 | [1] |

| 60 | 1.62 | 9.53 | 0.170 | 0.88 | [1][7] |

| 90 | 1.59 | 9.49 | 0.168 | 0.92 | [1] |

| 40 (as ZnSO₄) | 0.969 | - | Improved | Higher than control | [8] |

Experimental Protocols

Protocol 1: General Animal Feed Formulation Trial

This protocol outlines the steps for conducting a feed trial to evaluate the efficacy of this compound.

1. Objective Definition: Clearly define the objectives of the study, such as determining the optimal inclusion level of this compound for improved growth performance or immune response.

2. Experimental Design:

- Animals: Select a homogenous group of animals (e.g., same breed, age, and initial body weight).

- Treatments: Formulate a basal diet that is adequate in all nutrients except for zinc. Create treatment diets by supplementing the basal diet with graded levels of this compound. Include a negative control (basal diet) and potentially a positive control with a known effective zinc source.[9]

- Replication: Use a sufficient number of replicates (pens or individual animals) per treatment to ensure statistical power. A completely randomized design or a randomized complete block design is commonly used.[9][10]

- Duration: The trial duration should be adequate to observe significant changes in the parameters of interest (e.g., 3-6 weeks for broilers, longer for larger animals).[9]

3. Diet Preparation and Management:

- Analyze the basal ingredients for their nutrient composition.

- Carefully mix the this compound into the basal diet to ensure homogenous distribution.

- Provide feed and water ad libitum.

- Monitor and record feed intake for each replicate.

4. Data Collection:

- Growth Performance: Measure and record individual animal weights at the beginning and end of the trial, and at regular intervals in between. Calculate ADG, ADFI, and FCR.[9]

- Sample Collection: At the end of the trial, collect blood samples for biochemical analysis and tissue samples (e.g., liver, tibia) for mineral analysis.

5. Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the dietary treatments.

Caption: Workflow for an animal feed formulation trial.

Protocol 2: Determination of Zinc Concentration in Animal Tissues by Atomic Absorption Spectrometry (AAS)

This protocol is adapted from established methods for tissue mineral analysis.

1. Sample Preparation:

- Accurately weigh approximately 1-2 grams of the tissue sample (e.g., liver, bone).

- Dry the sample in an oven at 105°C until a constant weight is achieved to determine the dry matter content.

- Ash the dried sample in a muffle furnace at 550-600°C for 6-8 hours until a white or gray ash is obtained.

2. Acid Digestion:

- Allow the ash to cool.

- Add a specific volume (e.g., 10 mL) of an acid solution (e.g., 3M HCl or a mixture of nitric and perchloric acids) to dissolve the ash.

- Gently heat the sample to aid digestion until the solution is clear.

3. Dilution and Analysis:

- Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

- Prepare a series of zinc standard solutions of known concentrations.

- Aspirate the samples and standards into the AAS instrument.

- Measure the absorbance at the appropriate wavelength for zinc (typically 213.9 nm).

4. Calculation:

- Construct a standard curve by plotting the absorbance of the standards against their concentrations.

- Determine the zinc concentration in the samples from the standard curve, accounting for the dilutions made. The results are typically expressed as mg of zinc per kg of dry tissue.

Protocol 3: Assessment of T-Lymphocyte Proliferation

This protocol provides a method to assess the cell-mediated immune response.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

- Collect whole blood from the animals in heparinized tubes.

- Layer the blood onto a density gradient medium (e.g., Ficoll-Paque).

- Centrifuge to separate the PBMCs.

- Wash the isolated PBMCs with a suitable cell culture medium.

2. Cell Culture and Stimulation:

- Adjust the cell concentration to a desired density (e.g., 1 x 10⁶ cells/mL).

- Plate the cells in a 96-well plate.

- Stimulate the T-cells with a mitogen (e.g., Concanavalin A or Phytohemagglutinin) to induce proliferation. Include unstimulated control wells.

3. Proliferation Assay:

- There are several methods to measure proliferation. A common non-radioactive method is the MTT assay:

- After a suitable incubation period (e.g., 48-72 hours), add MTT solution to each well.

- Incubate for a few hours to allow viable cells to convert MTT to formazan (B1609692) crystals.

- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

- Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Interpretation:

- The absorbance is directly proportional to the number of viable, proliferating cells.

- Calculate a stimulation index (SI) by dividing the absorbance of the stimulated cells by the absorbance of the unstimulated cells. A higher SI indicates a more robust T-cell proliferative response.

Signaling Pathways

Zinc Absorption and Homeostasis in Enterocytes

Zinc absorption primarily occurs in the small intestine and is a highly regulated process involving two families of zinc transporters: the Zrt- and Irt-like proteins (ZIP) and the Zinc Transporters (ZnT).

-

ZIP Transporters: These transporters facilitate the influx of zinc into the cytoplasm from the intestinal lumen or from intracellular vesicles. ZIP4 is a key transporter located on the apical membrane of enterocytes, responsible for zinc uptake from the diet.[11]

-

ZnT Transporters: These transporters are responsible for the efflux of zinc from the cytoplasm, either out of the cell across the basolateral membrane (e.g., ZnT1) or into intracellular organelles.[11]

-

Metallothionein (B12644479) (MT): This is a cysteine-rich, low-molecular-weight protein that binds to zinc and other metals. MT plays a crucial role in zinc homeostasis by acting as an intracellular buffer, sequestering excess zinc to prevent toxicity and releasing it when needed.[7]

The expression of these transporters and metallothionein is regulated by the intracellular zinc status, ensuring a tightly controlled zinc balance within the body.

Caption: Intestinal zinc absorption and homeostasis pathway.

Experimental Workflow for Evaluating Immune Response

The following diagram illustrates the workflow for assessing the impact of this compound on the immune response in an animal study.

Caption: Workflow for immune response evaluation.

References

- 1. Effects of supplemental zinc sulfate on growth performance, carcass characteristics, and antimicrobial resistance in feedlot heifers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Nano-sized Zinc in Broiler Chickens: Effects on Growth Performance, Zinc Concentration in Organs, and Intestinal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zinc concentration in tissues and performance of weanling pigs fed pharmacological levels of zinc from ZnO, Zn-methionine, Zn-lysine, or ZnSO4 [agris.fao.org]

- 6. Zinc Supplementation Forms Influenced Zinc Absorption and Accumulation in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study: Higher concentration of zinc improves cattle feed efficiency [k-state.edu]

- 8. jappmu.journals.ekb.eg [jappmu.journals.ekb.eg]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. extensionpubs.unl.edu [extensionpubs.unl.edu]

- 11. mdpi.com [mdpi.com]

Application Note and Protocol: Preparation of a Standard Solution of Zinc Sulfate Heptahydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zinc Sulfate (B86663) Heptahydrate (ZnSO₄·7H₂O) is a colorless, crystalline, water-soluble compound widely utilized in various scientific and industrial applications. In research and pharmaceutical development, precisely prepared standard solutions of zinc sulfate are essential for analytical testing, as a source of zinc ions in cell culture media, and in the synthesis of other zinc compounds. This document provides a detailed protocol for the preparation and standardization of a standard solution of Zinc Sulfate Heptahydrate.

Quantitative Data Summary

A summary of the key properties of this compound is presented in the table below for quick reference.

| Property | Value | Citations |

| Chemical Formula | ZnSO₄·7H₂O | [1][2] |

| Molar Mass | 287.54 g/mol | [2][3][4] |

| Appearance | Colorless to white crystalline solid or granules. | [2][5] |

| Solubility in Water | 54 g/100 mL at 20°C; 96.5 g/100 mL at 20°C. | [1][2] |

| Density | ~1.97 g/cm³ | [1][2][3] |

| Melting Point | ~100°C (loses water of crystallization) | [1][2][5] |

| pH (aqueous solution) | ~4.5 | [2][6] |

Experimental Protocol: Preparation of 0.1 M Zinc Sulfate Standard Solution

This protocol details the steps to prepare 1000 mL of a 0.1 M Zinc Sulfate standard solution.

2.1. Materials and Equipment:

-

Chemicals:

-

This compound (ZnSO₄·7H₂O), ACS reagent grade or higher (≥99% purity).

-

Deionized or distilled water.

-

-

Glassware and Equipment:

-

1000 mL volumetric flask, Class A.

-

Analytical balance (readable to 0.0001 g).

-

Weighing paper or boat.

-

Spatula.

-

Glass funnel.

-

Beaker (250 mL).

-

Wash bottle with deionized water.

-

Magnetic stirrer and stir bar (optional).

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[7][8][9]

-

2.2. Safety Precautions:

-

Hazard Statements: Harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[2][3][10]

-

Handling: Wear appropriate personal protective equipment, including safety goggles and gloves.[7][8][11] Avoid creating dust.[9][10] Wash hands thoroughly after handling.[7][11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][12] Recommended storage temperature is between 15–25°C.[7]

-

First Aid:

2.3. Procedure:

-

Calculation of Mass:

-

To prepare a 0.1 M solution, the required mass of ZnSO₄·7H₂O is calculated using its molar mass (287.54 g/mol ).[2][3]

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

-

Mass (g) = 0.1 mol/L × 1.0 L × 287.54 g/mol = 28.754 g.

-

For a 0.1 M solution, approximately 28.8 g of this compound is needed to produce 1000 ml of solution.[13][14]

-

-

Weighing:

-

Place a clean, dry weighing boat on the analytical balance and tare it.

-

Carefully weigh out exactly 28.754 g of this compound using a spatula.

-

-

Dissolution:

-

Place a funnel into the neck of a 1000 mL volumetric flask.

-

Carefully transfer the weighed ZnSO₄·7H₂O into the flask.

-

Add approximately 700-800 mL of deionized water to the flask.[13]

-

Swirl the flask gently (or use a magnetic stirrer) until the solid is completely dissolved. The solution should be clear and colorless.

-

-

Dilution to Volume:

-

Once the solid is fully dissolved, allow the solution to return to room temperature if any temperature change was noted.

-

Carefully add deionized water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark. Use a dropper or pipette for the final additions to avoid overshooting the mark.

-

-

Homogenization and Storage:

-

Stopper the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer the prepared solution to a clean, dry, and clearly labeled glass storage bottle.[15]

-

The label should include the name of the solution (0.1 M Zinc Sulfate), the date of preparation, and the preparer's initials.

-

Standardization of the Zinc Sulfate Solution

The exact concentration of the prepared solution should be verified by standardization, for example, by titration against a standard solution of disodium (B8443419) edetate (EDTA).

3.1. Protocol for Standardization with 0.1 M Disodium Edetate:

-

Pipette 20.0 mL of the prepared zinc sulfate solution into a 500 mL conical flask.[13][15]

-

Add 5 mL of 2 M acetic acid and dilute to approximately 200 mL with deionized water.[13][15]

-

Add about 50 mg of xylenol orange indicator and add hexamethylenetetramine until the solution turns a violet-pink color.[13][15]

-

Titrate the solution with a standardized 0.1 M disodium edetate solution until the color changes from violet-pink to a clear yellow.[13][15]

-

Record the volume of the EDTA solution used.

-

The molarity of the zinc sulfate solution can be calculated using the formula:

-

Molarity (ZnSO₄) = [Molarity (EDTA) × Volume (EDTA)] / Volume (ZnSO₄)

-

Note: 1 mL of 0.1 M disodium edetate is equivalent to 0.02875 g of ZnSO₄·7H₂O.[13]

-

Stability and Storage

-

Storage: Store the standardized solution in a tightly sealed glass bottle in a cool, dry place away from direct sunlight.[8][16]

-

Stability: Aqueous solutions of zinc sulfate are stable under normal conditions.[12][17] However, it is recommended to re-standardize the solution periodically, especially if it is to be used for critical quantitative analysis.[15] Some sources suggest re-standardization every 15 days.[15] Check for any physical changes such as fungal growth or sedimentation before use.[15] Stock solutions stored at -20°C should be used within one year, and at -80°C within two years.[18]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing and standardizing a this compound solution.

Caption: Workflow for preparing a standard solution of this compound.

References

- 1. This compound | H14O11SZn | CID 62640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ( ZnSO4 * 7H2O ) - 500g - SYNTHETIKA [synthetikaeu.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. quora.com [quora.com]

- 5. ICSC 0349 - this compound [inchem.org]

- 6. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemsupply.com.au [chemsupply.com.au]

- 10. redox.com [redox.com]

- 11. scienceinteractive.com [scienceinteractive.com]

- 12. This compound | 7446-20-0 [chemicalbook.com]

- 13. Preparation and Standardization of 0.1 M Zinc Sulphate | Pharmaguideline [pharmaguideline.com]

- 14. Preparation of ZnSO4 solution [periodni.com]

- 15. pharmadekho.com [pharmadekho.com]

- 16. teck.com [teck.com]

- 17. triolab.no [triolab.no]

- 18. medchemexpress.com [medchemexpress.com]

Application of Zinc Sulfate Heptahydrate in Rayon Production: A Detailed Guide

Introduction

Rayon, a regenerated cellulose (B213188) fiber, is produced through the viscose process, a wet-spinning method involving the dissolution of cellulose and its subsequent regeneration into continuous filaments. A critical stage in this process is the coagulation and regeneration of the cellulose from the viscose solution. This is achieved by extruding the viscose through a spinneret into a spin bath containing sulfuric acid, sodium sulfate (B86663), and crucially, zinc sulfate. Zinc sulfate heptahydrate (ZnSO₄·7H₂O) plays a pivotal role as a coagulant, significantly influencing the final properties of the rayon fibers.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the production of rayon, with a focus on achieving desired fiber characteristics.

Application Notes

The Role of this compound in the Coagulation Bath

The addition of zinc sulfate to the acidic spin bath is essential for controlling the regeneration of cellulose and enhancing the physical properties of the resulting rayon fibers. Its primary functions are:

-

Delayed Regeneration: The regeneration of cellulose from cellulose xanthate is a rapid process in a purely acidic medium.[2] Zinc sulfate delays this regeneration by forming zinc cellulose xanthate, a more stable intermediate.[2][6] This delay provides crucial time for the mechanical stretching of the filaments, which aligns the cellulose molecules along the fiber axis.[1]

-

Cross-linking of Cellulose Molecules: Zinc ions act as cross-linking agents for the cellulose molecules, further strengthening the fiber structure.[3][4]

-

Improved Fiber Strength: The controlled regeneration and molecular alignment facilitated by zinc sulfate result in rayon fibers with increased tenacity (strength) and toughness, particularly in the wet state.[7][8] This is especially critical for the production of high-tenacity and high-wet-modulus (HWM) rayon, which are used in industrial applications like tire cords.[2][8]

-

Control of Fiber Cross-Section: The presence of zinc sulfate influences the diffusion of the acid into the filament, which in turn affects the cross-sectional shape of the fiber. Yarns spun in the presence of zinc sulfate often exhibit a characteristic serrated cross-section.[7]

Impact on Fiber Properties

The concentration of this compound in the spin bath is a critical parameter that directly impacts the mechanical properties of the rayon fiber. Generally, a higher concentration of zinc sulfate, within an optimal range, leads to:

-

Increased Tenacity (Breaking Strength): The improved alignment and cross-linking of cellulose chains result in a stronger fiber.

-

Reduced Elongation at Break: As the fiber becomes stronger and more crystalline, its ability to stretch before breaking decreases.[5][8]

-

Enhanced Wet Strength: This is a significant advantage of using zinc sulfate, as regular rayon loses a substantial portion of its strength when wet.[8]

Data Presentation

The following tables summarize typical compositions of spin baths for different types of rayon and the resulting fiber properties.

Table 1: Typical Spin Bath Compositions for Various Rayon Types

| Rayon Type | Sulfuric Acid (H₂SO₄) (g/L) | Sodium Sulfate (Na₂SO₄) (g/L) | Zinc Sulfate (ZnSO₄) (g/L) | Temperature (°C) |

| Ordinary Staple Rayon | 80 - 120 | 150 - 250 | 10 - 20 | 40 - 50 |

| High Tenacity Rayon | 65 - 120 | 140 - 260 | 40 - 100 | 50 - 60 |

| High Wet Modulus (HWM) Rayon | 80 - 100 | 160 - 240 | >60 | ~35 |

Source: Data compiled from multiple sources, including patents and technical articles.[7][8]

Table 2: Influence of Spin Bath Composition on Rayon Fiber Properties

| Spin Bath Composition | Dry Tenacity ( g/den ) | Wet Tenacity ( g/den ) | Dry Elongation (%) | Wet Elongation (%) |

| Normal Viscose, Normal Bath | < 3.0 | ~1.0 - 1.5 | 15 - 30 | 20 - 40 |

| High Zinc Sulfate Bath | ~ 3.0 | ~ 1.75 | 25 - 30 | ~35 |

Source: Data adapted from patent information.[7]

Experimental Protocols

Protocol 1: Preparation of Viscose Solution (Laboratory Scale)

1. Mercerization (Steeping):

- Immerse 100 g of purified wood pulp sheets in a 17.5% (w/w) sodium hydroxide (B78521) solution at 18-25°C for 1-2 hours. This converts the cellulose to alkali cellulose.[4]

- Press the swollen alkali cellulose to remove excess liquid until its weight is 2.5 to 3.0 times the original pulp weight.[4]

2. Shredding:

- Mechanically shred the pressed alkali cellulose sheets into fine particles, referred to as "white crumb."

3. Aging:

- Age the "white crumb" in a controlled environment with exposure to oxygen for approximately 48 hours at 23°C.[4] This step reduces the degree of polymerization of the cellulose.

4. Xanthation:

- Place the aged alkali cellulose in a sealed container and add carbon disulfide (CS₂) (typically 30-35% of the cellulose weight).

- Rotate the container slowly for 2-3 hours at 20-30°C to form sodium cellulose xanthate, which has an orange-yellow color.

5. Dissolving (Viscose Formation):

- Dissolve the "yellow crumb" in a dilute sodium hydroxide solution to form a viscous, honey-colored solution called viscose. The final composition should be approximately 7-10% cellulose and 4-7% NaOH.[9]

6. Ripening, Filtering, and Degassing:

- Allow the viscose solution to "ripen" for 2-5 days at 10-18°C. During this time, the viscosity of the solution will initially decrease and then rise.[4]

- Filter the ripened viscose to remove any undissolved particles.

- Degas the solution under vacuum to remove any air bubbles that could cause defects in the filaments.

Protocol 2: Wet Spinning of Rayon Filaments

1. Preparation of the Coagulation Bath:

- Prepare a spin bath with the desired concentrations of sulfuric acid, sodium sulfate, and this compound as specified in Table 1, depending on the type of rayon to be produced.

- Maintain the temperature of the bath using a water bath or thermostat.

2. Extrusion:

- Load the prepared viscose solution into a syringe or a spinning pump.

- Extrude the viscose through a spinneret (with fine holes) submerged in the coagulation bath.

3. Coagulation and Regeneration:

- As the viscose enters the acidic bath, the sodium cellulose xanthate is converted to zinc cellulose xanthate and then regenerates into solid cellulose filaments.

4. Drawing (Stretching):

- Guide the newly formed filaments out of the bath and stretch them between two godet wheels rotating at different speeds. The degree of stretch is crucial for achieving high tenacity. For high-tenacity rayon, a stretch of 75-125% can be applied.[8]

5. Washing and Purification:

- Wash the filaments thoroughly with deionized water to remove residual acid, salts, and other impurities.

- A desulfurization step using a sodium sulfide (B99878) solution can be employed to remove residual sulfur.

6. Drying:

- Dry the washed filaments under controlled tension and temperature.

Protocol 3: Characterization of Rayon Fiber Properties

1. Tensile Properties (Tenacity and Elongation):

- Condition the fiber samples according to ASTM D1776 (Standard Practice for Conditioning and Testing Textiles).

- Determine the tensile properties (breaking force and elongation) of single fibers or yarns using a universal tensile testing machine following the procedures outlined in ASTM D3822 (for single fibers) or ASTM D2256 (for yarns).[10][11][12]

- Calculate tenacity by dividing the breaking force by the linear density of the fiber (denier or tex).

2. Degree of Crystallinity:

- Determine the degree of crystallinity of the rayon fibers using X-ray diffraction (XRD) techniques.[13][14][15] The ratio of the area of crystalline peaks to the total area under the diffraction curve provides an estimate of the crystallinity.

Mandatory Visualization

Caption: Workflow of the viscose rayon production process.

Caption: Chemical reactions in the rayon coagulation bath.

Caption: Influence of zinc sulfate on rayon fiber properties.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Rayon - Wikipedia [en.wikipedia.org]

- 3. metrohm.com [metrohm.com]

- 4. textilelearner.net [textilelearner.net]

- 5. textileschool.com [textileschool.com]

- 6. US5358679A - Manufacture of regenerated cellulosic fiber by zinc free viscose process - Google Patents [patents.google.com]

- 7. US2114915A - Process of spinning rayon and the bath used - Google Patents [patents.google.com]

- 8. textilelearner.net [textilelearner.net]

- 9. CN103806116A - Viscose staple fiber spinning after-treatment method - Google Patents [patents.google.com]

- 10. store.astm.org [store.astm.org]

- 11. ASTM standards to evaluate the tensile strength of polyester fibers | Textile Trade Buddy - News and Articles [textiletradebuddy.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel X-ray diffraction approach to assess the crystallinity of regenerated cellulose fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Zinc Sulfate Heptahydrate in Plant Nutrition Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) as a zinc source in plant nutrition research. Detailed protocols for hydroponic, soil, and foliar applications are outlined, along with data on its effects on plant growth and potential toxicity.

Introduction to Zinc in Plant Nutrition

Zinc (Zn) is an essential micronutrient for plants, playing a crucial role as a cofactor for over 300 enzymes involved in various metabolic pathways. It is vital for chlorophyll (B73375) synthesis, carbohydrate metabolism, protein synthesis, and the synthesis of auxins, a class of plant hormones that regulate growth.[1] Zinc deficiency in plants can lead to stunted growth, reduced yield, and impaired physiological functions. Zinc sulfate heptahydrate is a highly soluble and readily available source of zinc for plants, making it a common choice for correcting zinc deficiencies in agricultural and research settings.[2][3]

Data Presentation: Effects of this compound

The following tables summarize the quantitative effects of this compound application on various plant species.

Table 1: Effect of Soil Application of this compound on Maize (Zea mays L.)

| ZnSO₄·7H₂O Application Rate ( kg/ha ) | Grain Yield Increase (%) | Kernel Number Increase (apical section) (%) | 1,000-Kernel Weight Increase (apical section) (%) |

| 10 | 4.2 | 19.3 | 2.14 |

| 25 | 8.9 | 35.7 | 4.52 |

| 50 | 16.7 | 54.5 | 7.30 |

| 100 | 15.8 | 51.2 | 6.98 |

| 150 | 14.5 | 48.9 | 6.55 |